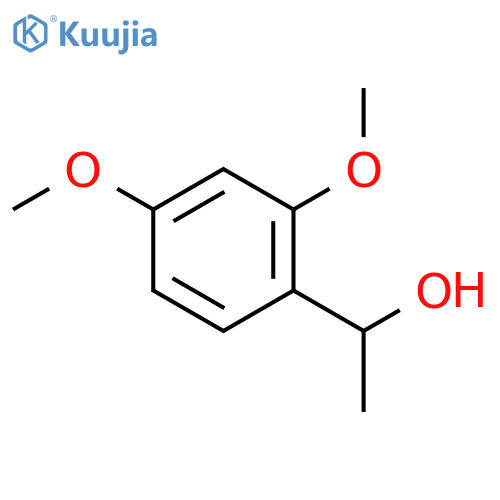Cas no 829-19-6 (2,4-Dimethoxyphenylmethylcarbinol)

829-19-6 structure
商品名:2,4-Dimethoxyphenylmethylcarbinol
2,4-Dimethoxyphenylmethylcarbinol 化学的及び物理的性質
名前と識別子
-
- Benzenemethanol,2,4-dimethoxy-a-methyl-
- 1-(2,4-dimethoxyphenyl)ethanol
- 2,4-DIMETHOXYPHENYLMETHYLCARBINOL
- EN300-40885
- 1-(2,4-dimethoxy-phenyl)-ethanol
- CS-0274749
- SCHEMBL11709428
- SB85149
- RUANRSQPKRJMNZ-UHFFFAOYSA-N
- DTXSID00543326
- 3-(Benzyloxy)-6-bromo-2-fluorophenylboronicacid
- 1-(2,4-dimethoxyphenyl)ethan-1-ol
- AKOS000249536
- FT-0690598
- 829-19-6
- 2,4-Dimethoxyphenylmethylcarbinol
-
- MDL: MFCD00238586
- インチ: InChI=1S/C10H14O3/c1-7(11)9-5-4-8(12-2)6-10(9)13-3/h4-7,11H,1-3H3
- InChIKey: RUANRSQPKRJMNZ-UHFFFAOYSA-N
- ほほえんだ: CC(C1=C(C=C(C=C1)OC)OC)O
計算された属性
- せいみつぶんしりょう: 182.094294304g/mol
- どういたいしつりょう: 182.094294304g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 13
- 回転可能化学結合数: 3
- 複雑さ: 149
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.9
- トポロジー分子極性表面積: 38.7Ų
じっけんとくせい
- 密度みつど: 1.1±0.1 g/cm3
- ゆうかいてん: Not available
- ふってん: 295.1±25.0 °C at 760 mmHg
- フラッシュポイント: 132.3±23.2 °C
- じょうきあつ: 0.0±0.7 mmHg at 25°C
2,4-Dimethoxyphenylmethylcarbinol セキュリティ情報
- シグナルワード:warning
- 危害声明: H303+H313+H333
- 警告文: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
2,4-Dimethoxyphenylmethylcarbinol 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| abcr | AB427180-5 g |
1-(2,4-Dimethoxyphenyl)ethanol |
829-19-6 | 5g |
€1020.80 | 2023-04-23 | ||
| Enamine | EN300-40885-1.0g |
1-(2,4-dimethoxyphenyl)ethan-1-ol |
829-19-6 | 1.0g |
$727.0 | 2023-02-10 | ||
| Enamine | EN300-40885-0.25g |
1-(2,4-dimethoxyphenyl)ethan-1-ol |
829-19-6 | 0.25g |
$670.0 | 2023-02-10 | ||
| Enamine | EN300-40885-0.05g |
1-(2,4-dimethoxyphenyl)ethan-1-ol |
829-19-6 | 0.05g |
$612.0 | 2023-02-10 | ||
| Enamine | EN300-40885-10.0g |
1-(2,4-dimethoxyphenyl)ethan-1-ol |
829-19-6 | 10.0g |
$3130.0 | 2023-02-10 | ||
| Enamine | EN300-40885-5.0g |
1-(2,4-dimethoxyphenyl)ethan-1-ol |
829-19-6 | 5.0g |
$2110.0 | 2023-02-10 | ||
| Crysdot LLC | CD12027456-1g |
1-(2,4-Dimethoxyphenyl)ethanol |
829-19-6 | 97% | 1g |
$429 | 2024-07-24 | |
| Enamine | EN300-40885-0.1g |
1-(2,4-dimethoxyphenyl)ethan-1-ol |
829-19-6 | 0.1g |
$640.0 | 2023-02-10 | ||
| Enamine | EN300-40885-0.5g |
1-(2,4-dimethoxyphenyl)ethan-1-ol |
829-19-6 | 0.5g |
$699.0 | 2023-02-10 | ||
| TRC | D562178-10mg |
2,4-Dimethoxyphenylmethylcarbinol |
829-19-6 | 10mg |
$ 50.00 | 2022-06-05 |
2,4-Dimethoxyphenylmethylcarbinol 関連文献
-
1. 617. Alkyl–oxygen fission in carboxylic esters. Part XV. 2 : 4-Dimethoxydiphenylmethanol, 1-(2:4-dimethoxyphenyl)ethanol, and 1:2:2:2-tetra-p-methoxyphenylethanolAlwyn G. Davies,E. E. Edwin,J. Kenyon,A. Walsh J. Chem. Soc. 1957 3158
829-19-6 (2,4-Dimethoxyphenylmethylcarbinol) 関連製品
- 3671-05-4(1-(2,4-dimethoxyphenyl)-1-phenylethan-1-ol)
- 90-46-0(Xanthydrol)
- 76832-37-6(Tris(2,4-dimethoxyphenyl)methanol)
- 2034274-21-8(N'-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(furan-2-yl)ethyl]-N-(1,2-oxazol-3-yl)ethanediamide)
- 2097868-81-8(4-(2,5-dioxopyrrolidin-1-yl)-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}benzene-1-sulfonamide)
- 2680804-57-1(5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pyridazine-3-carboxylic acid)
- 849353-34-0(4-bromopyrimidin-5-amine)
- 80364-88-1(2-Chloro-N-(3,4-Dimethoxyphenyl)MethylPropanamide)
- 76322-78-6(1-(methoxymethyl)-1H-Pyrrole)
- 2059988-62-2(2-{3-(methylamino)phenylmethoxy}acetic acid)
推奨される供給者
Amadis Chemical Company Limited
(CAS:829-19-6)2,4-Dimethoxyphenylmethylcarbinol

清らかである:99%
はかる:5g
価格 ($):351.0